molecular formula C15H22N2O5S B109091 (S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate CAS No. 112889-02-8

(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate

Cat. No. B109091
M. Wt: 342.4 g/mol
InChI Key: OIUDYHGOODXYDK-JTQLQIEISA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

A convenient method for the synthesis of thieno [3,2-c]pyridinones was developed . A number of thiophene derivatives was prepared, and the possibility of using thiophene desamino derivatives for the design of potentially biologically active molecules was demonstrated .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

2-aminothiophenes were used as starting reagents in a study . Through subsequent diazotization and desamination reactions, 2-amino-thiophenes were converted into compounds .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Thiophene Derivatives and Their Applications

Thiophene derivatives are noteworthy in scientific research due to their broad spectrum of biological activities and applications in various fields. They have been identified to possess antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Among these derivatives, some are recognized as active pharmaceutical ingredients in commercially available drugs such as Cefoxitin, Cephalothin, Cephaloridine, and Raltitrexed. The electronic properties of thiophenes have also been exploited in organic materials, showcasing their value as intermediates in organic synthesis. Furthermore, their applications extend to agrochemicals, flavors, and dyes, demonstrating the versatility of thiophene derivatives in both medicinal chemistry and material science (Xuan, 2020).

Thiophene Analogues in Carcinogenicity Studies

The synthesis and evaluation of thiophene analogues, specifically as alternatives to known carcinogens like benzidine and 4-aminobiphenyl, underscore the scientific interest in thiophene's potential for safer compounds. These studies aim to understand the carcinogenic risk associated with structural analogues of hazardous compounds. The in vitro assessments, including the Salmonella reverse-mutation assay and the cell-transformation assay, indicate a nuanced approach towards evaluating the carcinogenic potential of thiophene derivatives, highlighting the importance of structural analysis in developing safer chemical entities (Ashby et al., 1978).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The goal is to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

diethyl (2S)-2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-4-21-13(18)9-6-10(15(20)22-5-2)17-14(19)11-7-8-12(16-3)23-11/h7-8,10,16H,4-6,9H2,1-3H3,(H,17,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUDYHGOODXYDK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate

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